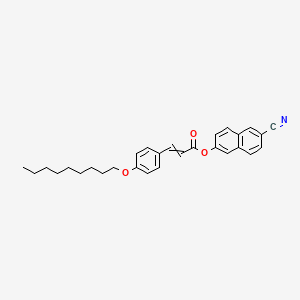![molecular formula C9H17N B14409689 1,4-Dimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-50-9](/img/structure/B14409689.png)
1,4-Dimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing aromatic compounds that are key structural units in many natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine . This reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid such as acetic acid can accelerate the reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method offers good tolerance to sensitive functional groups and can be conducted at room temperature with an O2 balloon as the oxidant .
化学反応の分析
Types of Reactions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolines or pyrrolidines.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyrrolines and pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated pyrroles.
科学的研究の応用
1,4-Dimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
作用機序
The mechanism of action of 1,4-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated five-membered ring with a nitrogen atom, lacking the aromaticity of pyrrole.
Imidazole: A five-membered ring containing two nitrogen atoms, with different electronic properties compared to pyrrole.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
CAS番号 |
87390-50-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
1,4-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-4-9-8(7)5-6-10(9)2/h7-9H,3-6H2,1-2H3 |
InChIキー |
TVAGIGBXXDYAJE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C1CCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
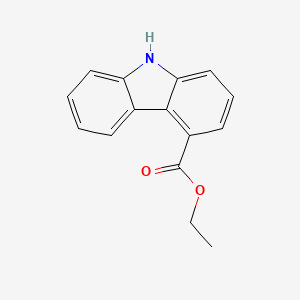
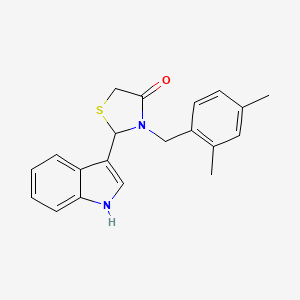
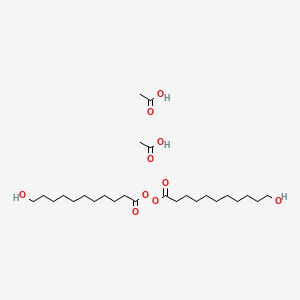
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
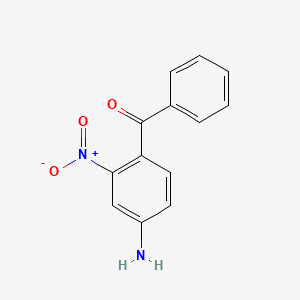
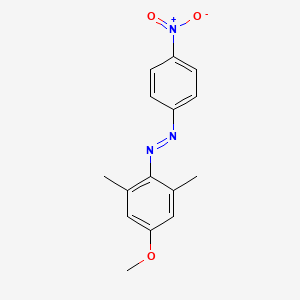


![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

